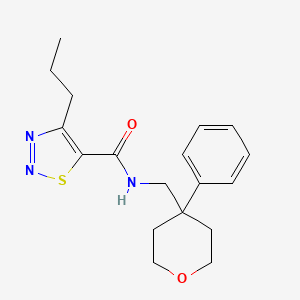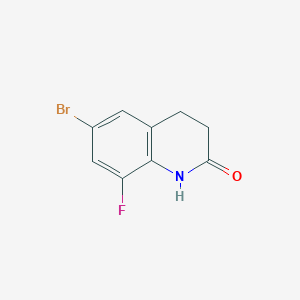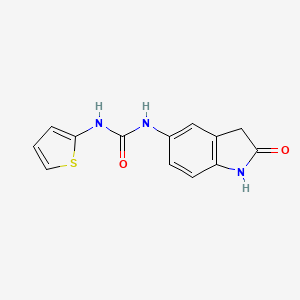
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a urea derivative that possesses unique characteristics that make it useful in the development of new drugs and as a research tool.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Research on bis-isatin derivatives, including compounds with urea/thiourea moieties, has shown that these compounds exhibit antioxidant activities. A study by Yakan et al. (2021) found that asymmetric bis-isatin derivatives containing the thiourea moiety demonstrated moderate ABTS activity, indicating their potential as antioxidants. They also explored the relationship between the structure and antioxidant properties of these compounds through computational methods (Yakan et al., 2021).
Synthesis Methodologies
Yan et al. (2014) described a simple and efficient method for synthesizing urea and thiourea derivatives, including 1-(2-oxoindolin-5-yl)urea derivatives. Their approach combines 2-indolinone, aromatic aldehyde, and urea or thiourea, highlighting a straightforward route for obtaining these compounds (Yan et al., 2014).
Antiepileptic Properties
A study by Prakash and Raja (2011) focused on the design and synthesis of urea derivatives with potential antiepileptic properties. They found that certain compounds exhibited significant antiepileptic activity in preliminary screenings, demonstrating the therapeutic potential of these derivatives (Prakash & Raja, 2011).
Inhibitor Properties
Research into flexible urea derivatives has shown that certain compounds can act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, finding that specific substitutions resulted in high inhibitory activities, which is relevant for potential therapeutic applications (Vidaluc et al., 1995).
Interaction with Orexin-1 Receptor
Bonaventure et al. (2015) investigated a compound that acts as an antagonist of the orexin-1 receptor, which is involved in arousal-related processes, including stress. This research provides insight into the potential therapeutic applications of these compounds in psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Proton Transfer Interactions
Boiocchi et al. (2004) explored the interactions of 1,3-bis(4-nitrophenyl)urea with various anions, including fluoride, revealing insights into the hydrogen bonding and proton transfer mechanisms of these compounds. This study contributes to the understanding of the chemical behavior of urea derivatives in different environments (Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-7-8-6-9(3-4-10(8)15-11)14-13(18)16-12-2-1-5-19-12/h1-6H,7H2,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQWGGMANYUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

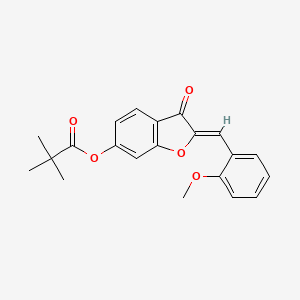

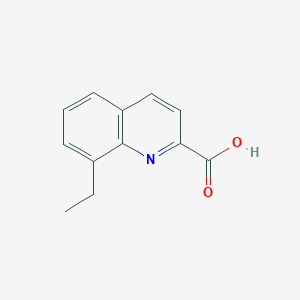
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)
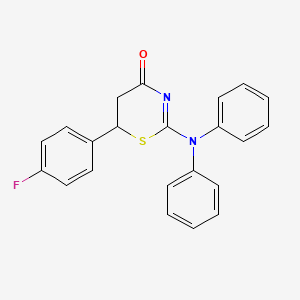


![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)

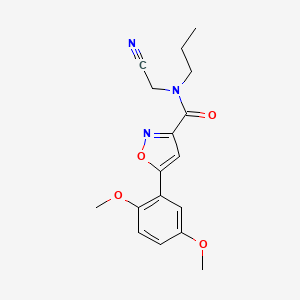

![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
